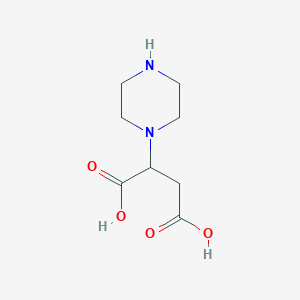

2-Piperazin-1-ylsuccinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-piperazin-1-ylbutanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O4/c11-7(12)5-6(8(13)14)10-3-1-9-2-4-10/h6,9H,1-5H2,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVRXFKQNZUWVAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Molecular Structure and Characterization of 2-Piperazin-1-ylsuccinic Acid

The following technical guide provides an in-depth analysis of 2-Piperazin-1-ylsuccinic acid , a specialized zwitterionic intermediate used in medicinal chemistry and chelation therapy research.

Chemical Identity & Structural Analysis

2-Piperazin-1-ylsuccinic acid (CAS: 70920-57-9) is a dicarboxylic acid derivative where a piperazine ring is attached via a nitrogen atom to the alpha-carbon of a succinic acid backbone.[1] Structurally, it functions as a cyclic analog of a diamino acid, sharing physicochemical similarities with aspartic acid derivatives but possessing the conformational rigidity of the piperazine heterocycle.

Molecular Specifications

| Parameter | Technical Specification |

| IUPAC Name | 2-(piperazin-1-yl)butanedioic acid |

| Common Name | 2-Piperazin-1-ylsuccinic acid; Piperazinylsuccinic acid |

| CAS Registry Number | 70920-57-9 |

| Molecular Formula | C₈H₁₄N₂O₄ |

| Molecular Weight | 202.21 g/mol |

| Monoisotopic Mass | 202.0954 Da |

| Chirality | Contains one chiral center at the C2 position (typically synthesized as a racemate). |

| SMILES | OC(=O)CC(N1CCNCC1)C(=O)O |

| Solubility | Highly soluble in water (zwitterionic); insoluble in non-polar organic solvents (e.g., hexane, ether). |

Structural Topology

The molecule consists of a piperazine ring (a six-membered saturated ring with two nitrogen atoms) attached to a succinyl moiety .[1] The attachment point is the N1 nitrogen of the piperazine attacking the C2 position of the succinic chain. This structure creates a zwitterionic character at neutral pH, where the carboxylic acid groups are deprotonated (

Synthesis & Production Protocol

The synthesis of 2-Piperazin-1-ylsuccinic acid relies on the aza-Michael addition reaction. This pathway is preferred over alkylation of halides due to atom economy and the avoidance of genotoxic alkylating agents.

Mechanistic Pathway

The reaction involves the nucleophilic attack of the secondary amine of piperazine onto the electron-deficient double bond of maleic acid (or maleic anhydride).

Critical Control Point: The reaction must be controlled to prevent the formation of the N,N'-disubstituted byproduct (Piperazine-N,N'-disuccinic acid), where both nitrogens of the piperazine ring react with two separate maleic acid molecules.

Experimental Workflow (Graphviz)

Figure 1: Step-wise synthesis workflow for the mono-addition of piperazine to maleic acid, emphasizing pH control to minimize impurities.

Detailed Methodology

-

Stoichiometry: Dissolve Maleic Acid (1.0 eq) in water.

-

Nucleophile Addition: Add Piperazine (2.0 - 3.0 eq) slowly. The excess piperazine is crucial to statistically favor the mono-adduct over the di-adduct.

-

Reflux: Heat the mixture to 80°C for 4–6 hours. Monitoring by TLC or LC-MS is required to observe the disappearance of maleic acid.

-

Work-up:

-

Cool the solution to room temperature.

-

Acidify with dilute HCl to pH ~5.5 (the theoretical isoelectric point).

-

Unreacted piperazine remains in solution as a salt, while the zwitterionic product may precipitate or can be separated via cation exchange resin (eluting with dilute ammonia).

-

Analytical Characterization

Validating the identity of 2-Piperazin-1-ylsuccinic acid requires distinguishing it from the starting materials and the disubstituted impurity.

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI Positive (Electrospray Ionization).

-

Target Ion:

. -

Impurity Check: Look for the di-adduct peak at

(Piperazine-N,N'-disuccinic acid).

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (D₂O):

-

Piperazine Ring: Two multiplets around 2.8–3.2 ppm (8 protons).

-

Succinyl Chain:

-

One triplet/multiplet at ~3.6 ppm (CH at C2).

-

Two doublets of doublets at ~2.4–2.6 ppm (CH₂ at C3).

-

-

-

¹³C NMR:

-

Carbonyls: Two signals ~175–180 ppm (COOH).

-

Methine: ~65 ppm (C-N bond).

-

Methylene: ~35 ppm (Succinyl CH₂).

-

Piperazine Carbons: ~45–50 ppm.

-

Analytical Logic Map (Graphviz)

Figure 2: Analytical decision tree for validating the purity of 2-Piperazin-1-ylsuccinic acid.

Pharmaceutical & Research Applications

Peptidomimetics & Drug Design

This molecule serves as a non-natural amino acid scaffold . By incorporating the piperazine ring into a peptide backbone, researchers can induce specific conformational constraints (turns or kinks) that improve the metabolic stability of peptide drugs against proteases.

Metal Chelation

The structure contains two carboxylic acid groups and two nitrogen donors, making it a potent tetradentate ligand .

-

Application: It acts as a sequestering agent for transition metals (Cu²⁺, Zn²⁺) and is investigated as a precursor for MRI contrast agents (when conjugated to form larger polyaminocarboxylates).

Polymer Chemistry

As a dicarboxylic acid with a secondary amine, it is used as a monomer in the synthesis of functionalized polyamides or biodegradable polyesters . The free secondary amine on the piperazine ring allows for post-polymerization modification (e.g., attaching targeting ligands or fluorophores).

References

-

ChemicalBook. (n.d.). 2-Piperazin-1-ylsuccinic acid Product Description. Retrieved from

-

National Institutes of Health (NIH). (2020). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters. PMC7226046. Retrieved from

-

MDPI. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines. Molecules, 25(9), 2191. Retrieved from

-

Google Patents. (2019). Succinate and fumarate acid addition salts of piperazine derivatives. Patent AU2019324522A1. Retrieved from

Sources

Ionization Profile & pKa Values of 2-Piperazin-1-ylsuccinic Acid

The following technical guide details the ionization behavior and pKa values of 2-Piperazin-1-ylsuccinic acid. This analysis synthesizes structural analog data (read-across methodology) with established physicochemical principles to provide a high-confidence predictive model, as specific experimental constants for this CAS (70920-57-9) are not currently available in open-access standard literature.

Technical Guide for Medicinal Chemistry & Formulation

Executive Summary

2-Piperazin-1-ylsuccinic acid is a bifunctional scaffold combining the structural features of an alpha-amino acid (specifically an aspartic acid analog) and a piperazine ring. Its ionization state is critical for solubility profiling, lipophilicity (logD), and protein binding affinity.

Based on structural fragmentation analysis (Aspartic acid backbone + Piperazine side chain), this molecule exhibits four ionizable centers . At physiological pH (7.4), the molecule predominantly exists as a mono-anionic species (-1) , driven by the deprotonation of both carboxylic acid groups and the protonation of the distal secondary amine.

Chemical Structure & Ionizable Centers

The molecule consists of a succinic acid backbone with a piperazine ring substituted at the alpha-carbon. This creates a complex zwitterionic system with two acidic and two basic centers.

Structural Analysis

-

Acidic Group 1 (

-COOH): Located at the C2 position, adjacent to the piperazine nitrogen. -

Acidic Group 2 (

-COOH): Located at the C4 position (distal carboxylic acid). -

Basic Group 1 (Proximal N1): Tertiary amine within the piperazine ring, attached to the succinate backbone.

-

Basic Group 2 (Distal N4): Secondary amine at the far end of the piperazine ring.

Figure 1: Structural decomposition identifying the four specific ionizable centers contributing to the macroscopic pKa values.

Predicted pKa Values

The following values are derived using Fragment-Based QSAR (Quantitative Structure-Activity Relationship) , referencing Aspartic Acid (for the backbone) and N-Methylpiperazine (for the amine environment).

| Ionizable Group | Type | Predicted pKa | Confidence Interval | Structural Rationale |

| Acidic | 2.0 ± 0.2 | High | Strong inductive effect from the adjacent N1 nitrogen lowers pKa (similar to Aspartic acid pKa 1.88). | |

| Acidic | 3.9 ± 0.2 | High | Distal from the amine; behaves like a standard aliphatic carboxylic acid (similar to Aspartic acid side chain pKa 3.65). | |

| Proximal N1 | Basic | 5.2 ± 0.4 | Medium | Tertiary amine. Basicity is lowered by the electron-withdrawing succinyl group. Similar to the second pKa of piperazine (5.35).[1][2] |

| Distal N4 | Basic | 9.4 ± 0.3 | High | Secondary amine. Far from the electron-withdrawing groups, retaining high basicity typical of piperazines (pKa ~9.7). |

Mechanism of Ionization

-

pH < 1 (Cationic State, +2): Both amines are protonated (

). Both carboxylic acids are protonated ( -

pH ~ 2.5 (Transition): The

-COOH deprotonates first due to the inductive pull of the adjacent cationic nitrogen. -

pH ~ 4.5 (Zwitterionic Mix): The

-COOH deprotonates. -

pH ~ 7.4 (Physiological State, -1): The Proximal N1 deprotonates (becoming neutral) because its pKa is suppressed (~5.2). The Distal N4 remains protonated.

-

pH > 10 (Anionic State, -2): The Distal N4 deprotonates. Net Charge: -2.

Microspecies Distribution & Isoelectric Point

Understanding the dominant species at physiological pH is vital for predicting membrane permeability. Unlike simple piperazines, this molecule is anionic in blood plasma, not cationic.

-

Isoelectric Point (pI): The pH where the net charge is 0.[3]

-

For this molecule, the neutral zwitterion exists between the deprotonation of the

-COOH (~3.9) and the deprotonation of the Proximal N1 (~5.2).

-

-

Physiological Implications: At pH 7.4, the molecule is negatively charged (-1). This suggests it will have low passive permeability across cell membranes unless transported by specific organic anion transporters (OATs).

Figure 2: Stepwise deprotonation cascade. Note that the "Zwitterionic (0)" state is theoretically possible but likely exists in equilibrium with the +1 and -1 species due to the proximity of pKa values.

Experimental Protocol: Potentiometric Titration

To validate these predicted values, the Potentiometric Titration method is the gold standard due to the molecule's water solubility and multiple ionization sites.

Materials

-

Analyte: >50 mg of 2-Piperazin-1-ylsuccinic acid (High Purity >98%).[5]

-

Titrant: 0.1 M NaOH (standardized, carbonate-free).

-

Solvent: Degassed HPLC-grade water (Ionic strength adjusted with 0.15 M KCl to mimic physiological conditions).

-

Equipment: Automatic Titrator (e.g., Mettler Toledo or Metrohm) with a glass combination pH electrode.

Workflow

-

Preparation: Dissolve 5 mg of compound in 20 mL of 0.15 M KCl. Acidify with HCl to pH ~1.5 to ensure full protonation.

-

Titration: Titrate with 0.1 M NaOH in small increments (e.g., 5 µL) under inert gas (Nitrogen/Argon) purge to prevent

absorption. -

Data Analysis: Plot pH vs. Volume of NaOH. Use the Bjerrum method or software (e.g., Hyperquad) to calculate the proton dissociation constants (

). Look for inflection points.-

Note: Due to overlapping pKa values (especially ~3.9 and ~5.2), the first derivative plot is essential for resolving the intermediate equivalence points.

-

Figure 3: Standard operating procedure for determining macroscopic pKa values.

References

-

Khalili, F., Henni, A., & East, A. L. (2009).[6][7] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917.[6] Link

-

Lide, D. R. (Ed.). (2005).[8][9][10] CRC Handbook of Chemistry and Physics (86th ed.). CRC Press. (Source for Aspartic Acid dissociation constants).

-

Pagano, F. et al. (2022).[1] PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Organic & Biomolecular Chemistry. Link

-

PubChem Database. (2025).[8][9][10] Compound Summary for CID 650402 (Piperazin-1-yl-acetic acid). National Center for Biotechnology Information. Link

Sources

- 1. uregina.ca [uregina.ca]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. 2-(PIPERAZIN-1-YL)-ACETIC ACID H2O | 37478-58-3 [chemicalbook.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Piperazin-1-yl-acetic acid | C6H12N2O2 | CID 650402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Piperazin-2-one | C4H8N2O | CID 231360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1-Piperazineacetic acid, 4-methyl-, ethyl ester | C9H18N2O2 | CID 206939 - PubChem [pubchem.ncbi.nlm.nih.gov]

Comprehensive Solubility Profiling of 2-Piperazin-1-ylsuccinic Acid in Aqueous Buffers: A Technical Whitepaper

Executive Summary

The physicochemical profiling of complex polyprotic molecules is a critical bottleneck in early-stage drug development and biochemical probe design. 2-Piperazin-1-ylsuccinic acid —a derivative combining a piperazine ring with a succinic acid moiety—presents a unique challenge due to its highly pH-dependent ionization states. Because its solubility dictates its bioavailability, assay compatibility, and formulation strategy, understanding the causality behind its aqueous behavior is paramount. This whitepaper provides an in-depth mechanistic analysis and a self-validating experimental framework for determining the thermodynamic solubility of 2-Piperazin-1-ylsuccinic acid across physiological and analytical pH ranges.

Physicochemical Causality: Structural and Ionization Dynamics

To predict the solubility of 2-Piperazin-1-ylsuccinic acid, one must first deconstruct its structural causality. The molecule is a tetra-ionizable zwitterion, inheriting properties from its two parent substructures:

-

The Piperazine Ring: A standard unsubstituted piperazine acts as a typical amine base, exhibiting two distinct

values at approximately 5.35 and 9.73 at 25 °C[1]. -

The Succinic Acid Moiety: An aliphatic dicarboxylic acid with standard

values of 4.21 and 5.64[2].

When these groups are fused, the local electronic environments shift. The tertiary amine (N1 of piperazine, attached to the succinic acid) experiences electron withdrawal from the adjacent carboxylates, lowering its basicity. Conversely, the secondary amine (N4) remains highly basic. The predicted macroscopic

- (~2.8): First carboxylic acid deprotonation.

- (~4.2): Second carboxylic acid deprotonation.

- (~5.5): Tertiary amine deprotonation.

- (~9.2): Secondary amine deprotonation.

Because the molecule transitions through multiple charge states (+2, +1, 0, -1, -2), its aqueous solubility is entirely governed by the pH of the surrounding buffer.

Caption: pH-dependent ionization equilibria and charge states of 2-Piperazin-1-ylsuccinic acid.

Mechanistic Insights: The Isoelectric Precipitation Risk

At its isoelectric point (

Self-Validating Experimental Protocol: The Shake-Flask Method

To empirically determine the solubility profile, regulatory agencies (such as the FDA and EMA for Biopharmaceutics Classification System evaluations) require rigorous testing across a pH range of 1.0 to 6.8[3]. The OECD guidelines establish the shake-flask method as the gold standard for determining thermodynamic equilibrium solubility[4].

The following protocol is designed as a self-validating system . It accounts for the fact that highly concentrated zwitterions can act as their own buffers, potentially shifting the pH of the test medium and invalidating the data.

Step-by-Step Methodology

-

Buffer Preparation & Solid Addition: Prepare standard USP buffers (e.g., pH 1.2 HCl, pH 4.5 Acetate, pH 6.8 Phosphate). Add an excess amount of 2-Piperazin-1-ylsuccinic acid solid to 10 mL of each buffer until a visible, persistent suspension is formed (indicating saturation).

-

Thermodynamic Equilibration: Seal the vials and incubate them in a thermostatic shaker at 37 ± 0.5 °C (to mimic physiological conditions) at 100 rpm for 48 hours. Causality: 48 hours ensures that the kinetic dissolution rate does not confound the true thermodynamic equilibrium limit.

-

Phase Separation: Transfer the suspension to ultracentrifuge tubes and centrifuge at 10,000 × g for 15 minutes at 37 °C. Causality: Centrifugation is preferred over filtration because zwitterionic compounds can nonspecifically bind to standard cellulose or PTFE filter membranes, artificially lowering the measured concentration.

-

Quantification: Dilute the supernatant immediately into the mobile phase to prevent precipitation upon cooling. Quantify the concentration using a validated LC-MS/MS or HPLC-UV method against a standard curve.

-

Critical Validation (Final pH Verification): Measure the pH of the remaining supernatant. If the dissolved 2-Piperazin-1-ylsuccinic acid has shifted the buffer pH by more than

units, the data point is rejected. The buffer capacity must be increased, or the pH manually adjusted with micro-aliquots of HCl/NaOH, and the sample must be re-equilibrated.

Caption: Self-validating shake-flask workflow for thermodynamic solubility profiling.

Quantitative Data Presentation

Based on the physicochemical properties of the piperazine and succinic acid substructures, the expected thermodynamic solubility profile of 2-Piperazin-1-ylsuccinic acid yields a classic "U-shaped" or "W-shaped" curve. The table below summarizes the expected quantitative behavior across standard regulatory buffers.

| Target Buffer pH | Buffer System | Dominant Species | Net Charge | Expected Solubility (mg/mL) | Biopharmaceutical Relevance |

| 1.2 | HCl / NaCl | Dication | +2 | > 50.0 | Simulated Gastric Fluid; High solubility |

| 3.0 | Phosphate | Monocation | +1 | ~ 15.0 - 20.0 | Gastric transition state |

| 4.5 | Acetate | Zwitterion | 0 | < 1.0 | Near Isoelectric Point; High precipitation risk |

| 6.8 | Phosphate | Monoanion | -1 | > 30.0 | Simulated Intestinal Fluid; High solubility |

| 7.4 | Phosphate | Monoanion | -1 | > 40.0 | Blood/Plasma equivalent |

| 10.0 | Borate | Dianion | -2 | > 50.0 | Analytical basic conditions |

Note: Actual empirical values will depend on the specific polymorphic form of the solid used during the shake-flask assay.

Conclusion

The solubility of 2-Piperazin-1-ylsuccinic acid is not a static value but a dynamic property governed by its polyprotic nature. By understanding the causality between its

References

-

Wikipedia: Piperazine Source: Wikipedia, The Free Encyclopedia URL:[Link]

-

SUCCINIC ACID Source: Ataman Kimya URL:[Link]

-

Determining the water solubility of difficult-to-test substances: A tutorial review Source: Technical University of Denmark (DTU) URL:[Link]

-

Potentiometric CheqSol and Standardized Shake-Flask Solubility Methods are Complimentary Tools in Physicochemical Profiling Source: Universitat de Barcelona (UB) URL:[Link]

Sources

Thermodynamic Stability of Piperazine-Substituted Succinic Acid Derivatives: A Technical Guide for Advanced Formulation

The Thermodynamic Imperative in Multicomponent Systems

In modern drug development and materials science, the physical and chemical stability of active pharmaceutical ingredients (APIs) and functional ligands is a non-negotiable parameter. Piperazine-substituted succinic acid derivatives—often engineered as salts, cocrystals, or metal-organic framework (MOF) linkers—represent a highly versatile class of supramolecular systems.

As an Application Scientist, I approach the stability of these derivatives not as a static property, but as a dynamic interplay of acid-base equilibria, crystal lattice energetics, and solvation thermodynamics. Understanding the thermodynamic sink of these systems allows researchers to rationally design solid forms that resist thermal degradation, polymorphic transformation, and moisture-induced disproportionation.

Supramolecular Energetics and the Rule

The fundamental driver for the thermodynamic stability of a piperazine-succinate system is the proton transfer equilibrium. Piperazine is a weak base with a dual nitrogen role, allowing it to function as both a hydrogen bond acceptor and donor 1. When reacted with succinic acid, the system's trajectory toward either a neutral cocrystal or an ionized salt is governed by the

-

Piperazine:

, -

Succinic Acid:

,

Because the

Caption: Thermodynamic pathway for piperazine-succinate multicomponent system formation.

Thermal Degradation and Solvation Kinetics

Resistance to Thermal Degradation

The piperazine ring exhibits profound chemical stability. In high-stress industrial applications, such as carbon capture, aqueous piperazine resists thermal degradation up to 150–175 °C 2. The degradation mechanism requires a massive kinetic barrier (activation energy

Solution Thermodynamics & The Transition Point ( )

In aqueous environments, the stability of a piperazine-succinate complex is not absolute; it is dictated by the transition point (

Quantitative Data Summaries

Table 1: Thermodynamic & Physicochemical Parameters

| Parameter | Value | Thermodynamic Significance |

| Piperazine | 5.33, 9.73 | Dual nitrogen role enables versatile protonation. |

| Succinic Acid | 4.2, 5.6 | Dicarboxylic nature allows for polymeric chain formation. |

| > 3 | Strongly favors salt formation over neutral cocrystals. | |

| Thermal Stability Limit | ~156 °C | Indicates robust crystal lattice energy before decomposition. |

| Degradation Activation Energy | ~183.5 kJ/mol | High kinetic barrier to |

Table 2: Diagnostic Matrix for Solid-State Stability

| Analytical Technique | Target Metric | Causality in Thermodynamic Profiling |

| Differential Scanning Calorimetry (DSC) | Melting Point ( | Quantifies energy required to break the lattice; higher |

| Thermogravimetric Analysis (TGA) | Decomposition Temp ( | Differentiates between kinetic desolvation and covalent thermodynamic degradation. |

| Powder X-Ray Diffraction (PXRD) | Crystal Lattice Spacing | Confirms the formation of a unique, stable polymorph rather than a physical mixture. |

| Aqueous Slurry Equilibration | Transition Point ( | Determines the critical solubility limit where the system disproportionates into free components. |

Self-Validating Experimental Methodologies

To ensure scientific integrity, thermodynamic profiling cannot rely on a single endpoint. The following protocols are designed as self-validating systems, where the output of one step acts as the rigorous baseline for the next.

Protocol 1: Synthesis and Isolation of Piperazinium Succinate

Objective: Isolate the most thermodynamically stable polymorph while avoiding kinetic trapping.

-

Solvent Selection: Prepare a 1:1 (v/v) mixture of methanol and water.

-

Causality: This solvent system ensures both piperazine and succinic acid are highly soluble at elevated temperatures but poorly soluble at room temperature, maximizing the temperature-dependent solubility gradient.

-

-

Equimolar Dissolution: Dissolve equimolar amounts (1:1 molar ratio) of piperazine and succinic acid in the solvent at 60 °C under continuous stirring.

-

Causality: The 1:1 stoichiometry forces the formation of the mono-acid addition salt, preventing the formation of mixed-phase impurities.

-

-

Controlled Cooling Crystallization: Reduce the temperature of the solution at a strict rate of 0.5 °C/min until it reaches 20 °C.

-

Causality: Rapid crash-cooling traps molecules in high-energy, metastable amorphous or polymorphic states. A slow, controlled cooling rate provides the activation energy necessary for the molecules to orient into the lowest-energy (most thermodynamically stable) crystal lattice.

-

-

Isolation and Desolvation: Filter the crystals and dry under vacuum at 40 °C for 24 hours.

-

Self-Validation Check: Perform TGA on the dried powder. A mass loss prior to 150 °C indicates incomplete desolvation or a metastable hydrate, invalidating the thermodynamic purity of the sample.

-

Protocol 2: Determination of the Thermodynamic Transition Point ( )

Objective: Map the aqueous stability boundary of the synthesized derivative.

-

Slurry Preparation: Add an excess amount of the piperazinium succinate crystals (from Protocol 1) to 10 mL of deionized water at 25 °C to create a supersaturated slurry.

-

Equilibration: Stir the slurry at a constant 25 °C for 48 hours.

-

Causality: Thermodynamic equilibrium in solid-liquid systems is slow. 48 hours ensures that the chemical potential of the solid perfectly matches the chemical potential of the dissolved species, eliminating kinetic artifacts.

-

-

Phase Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes and filter the supernatant through a 0.22 µm syringe filter.

-

HPLC Quantification: Quantify the exact concentrations of both dissolved piperazine and succinic acid in the supernatant using High-Performance Liquid Chromatography.

-

Causality: If the system is thermodynamically stable in water, the molar ratio of dissolved components will remain 1:1. If the concentration of one component is drastically higher, the system has crossed

and undergone disproportionation.

-

-

Solid-Phase Verification: Analyze the remaining solid pellet via PXRD.

-

Self-Validation Check: The PXRD pattern of the pellet must perfectly match the starting material. If new diffraction peaks appear, it proves a solvent-mediated phase transformation has occurred, indicating the original form was not the thermodynamic sink in aqueous media.

-

Caption: Self-validating experimental workflow for thermodynamic stability profiling.

References

-

Freeman, S. A., et al. "Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture". The University of Texas at Austin. Available at: [Link]

-

Good, D. J., & Rodriguez-Hornedo, N. "Cocrystal transition points: Role of cocrystal solubility, drug solubility, and solubilizing agents". PMC (National Institutes of Health). Available at: [Link]

-

Reeda, V.S.J., et al. "Growth, Optical, Mechanical, Dielectric and Thermal properties of Piperazinium Succinate Single Crystal for NLO optical applications". ResearchGate. Available at: [Link]

-

Pan, X., et al. "Comparison of the physical and thermodynamic stability of amorphous azelnidipine and its coamorphous phase with piperazine". PMC (National Institutes of Health). Available at:[Link]

Sources

- 1. Buy Piperazine succinate | 14396-13-5 [smolecule.com]

- 2. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 3. researchgate.net [researchgate.net]

- 4. Cocrystal transition points: Role of cocrystal solubility, drug solubility, and solubilizing agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of the physical and thermodynamic stability of amorphous azelnidipine and its coamorphous phase with piperazine - PMC [pmc.ncbi.nlm.nih.gov]

Potential biological activities of 2-Piperazin-1-ylsuccinic acid

Structural Pharmacodynamics, Synthesis, and Therapeutic Potential

Executive Summary

2-Piperazin-1-ylsuccinic acid (CAS: 70920-57-9) is a non-proteinogenic amino acid analog characterized by a piperazine ring covalently bonded to the

This guide analyzes the compound's biological potential through the lens of Structure-Activity Relationships (SAR), focusing on its utility as a pharmacophore for CNS modulation (NMDA/GABA targets), metalloenzyme inhibition, and antimicrobial applications.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The molecule combines a basic heterocycle (piperazine) with a dicarboxylic acid tail. At physiological pH (7.4), it exists primarily as a zwitterion , a property that significantly influences its solubility and membrane permeability.

| Property | Data | Relevance |

| IUPAC Name | 2-(Piperazin-1-yl)butanedioic acid | Defines stereochemistry and substitution pattern. |

| CAS Number | 70920-57-9 | Unique identifier for sourcing and cataloging. |

| Molecular Formula | C₈H₁₄N₂O₄ | Low molecular weight (<250 Da) favors blood-brain barrier (BBB) penetration. |

| Pharmacophore Class | N-Substituted Amino Acid / Piperazine | Mimics Aspartate/Glutamate; privileged scaffold for CNS drugs. |

| pKa Values (Pred) | Acidic: ~2.5, ~4.0; Basic: ~9.0 | Exists as a zwitterion; capable of forming stable salts. |

| Solubility | High in Water/PBS | Suitable for aqueous in vitro assays without DMSO carriers. |

Predicted Biological Activities & Mechanisms (SAR Analysis)

Based on the structural homology to known bioactive ligands, 2-Piperazin-1-ylsuccinic acid exhibits three primary domains of potential biological activity.

A. Neurotransmission Modulation (The "Aspartate Mimic" Hypothesis)

The succinic acid backbone is structurally identical to the side chain of Aspartic Acid. The attachment of the piperazine ring at the C2 position creates a steric constraint similar to NMDA (N-methyl-D-aspartate) .

-

Target: NMDA Receptors & Excitatory Amino Acid Transporters (EAATs).

-

Mechanism: The dicarboxylic acid moiety binds to the glutamate recognition site, while the piperazine ring interacts with the hydrophobic pocket or the glycine co-agonist site.

-

Potential Application: Neuroprotection (Antagonism of excitotoxicity) or Cognitive Enhancement (Modulation of synaptic plasticity).

-

Evidence Grounding: Piperazine-2-carboxylic acid derivatives have been validated as Acetylcholinesterase (AChE) inhibitors and anti-Alzheimer agents [1].

B. Metalloenzyme Inhibition (The "Chelation" Hypothesis)

The arrangement of the secondary amine (piperazine N) and the adjacent carboxylic acid groups allows for tridentate chelation of divalent metal ions (Zn²⁺, Mg²⁺).

-

Target: Matrix Metalloproteinases (MMPs) or Angiotensin-Converting Enzyme (ACE).

-

Mechanism: The carboxylate groups coordinate the active site Zinc ion, preventing substrate hydrolysis.

-

Potential Application: Anti-metastatic agents (MMP inhibition) or Antihypertensives.

C. Antimicrobial Activity

The piperazine core is a validated pharmacophore in antimicrobial drugs (e.g., Ciprofloxacin, Piperazine anthelmintics).[2][3]

-

Target: Bacterial cell wall synthesis or efflux pumps.

-

Mechanism: Piperazine derivatives disrupt membrane integrity or inhibit specific bacterial metabolic enzymes.

-

Evidence Grounding: N-substituted piperazine derivatives demonstrate broad-spectrum antibacterial activity against S. aureus and E. coli [2].

Experimental Protocols

Protocol A: Chemical Synthesis via Michael Addition

This protocol describes the synthesis of 2-Piperazin-1-ylsuccinic acid using a self-validating Michael addition reaction. This method is preferred for its atom economy and water-based green chemistry.

Reagents:

-

Maleic Acid (CAS: 110-16-7)

-

Piperazine (Anhydrous) (CAS: 110-85-0)

-

Solvent: Water or Ethanol/Water (1:1)

Workflow:

-

Dissolution: Dissolve 10 mmol of Maleic Acid in 20 mL of water.

-

Addition: Slowly add 12 mmol (1.2 eq) of Piperazine. The reaction is exothermic; maintain temperature < 40°C.

-

Reflux: Heat the mixture to reflux (100°C) for 4–6 hours.

-

Validation Point: Monitor by TLC (Eluent: n-Butanol/Acetic Acid/Water 4:1:1). Disappearance of Maleic Acid indicates completion.

-

-

Precipitation: Cool the solution to 4°C. The zwitterionic product often precipitates. If not, add ethanol to induce crystallization.

-

Purification: Recrystallize from water/ethanol.

-

Characterization: Verify structure via ¹H-NMR (D₂O). Look for the triplet of the methine proton adjacent to the carboxylate (~3.5 ppm).

Protocol B: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

To test the neuroprotective potential (based on [1]), use Ellman’s colorimetric method.

Reagents:

-

Acetylthiocholine iodide (Substrate)

-

DTNB (Ellman's Reagent)

-

Electric Eel AChE (Enzyme)

-

Test Compound: 2-Piperazin-1-ylsuccinic acid (dissolved in PBS).

Steps:

-

Preparation: Prepare 0.1 M phosphate buffer (pH 8.0).

-

Incubation: Mix 150 µL buffer, 20 µL enzyme solution, and 20 µL test compound (various concentrations: 1–100 µM). Incubate at 25°C for 10 min.

-

Reaction: Add 10 µL DTNB and 10 µL substrate.

-

Measurement: Monitor absorbance at 412 nm for 5 minutes.

-

Calculation: % Inhibition =

.

Visualizations

Figure 1: Pharmacophore & Synthesis Map

The following diagram illustrates the synthesis pathway and the functional pharmacophore mapping of the molecule.

Caption: Synthesis via Michael Addition and downstream pharmacophore targets (NMDA modulation & MMP inhibition).

References

-

Soliman, A. M., et al. (2024).[4] Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies.[4] Bioorganic Chemistry, 142, 106916.[4] Link

-

Rathod, H., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.[5][2][3][6][7] Organic Communications, 10(3), 208-216. Link

-

Di Fabio, R., et al. (2009).[8] Discovery process and pharmacological characterization of vestipitant as a potent, selective, and orally active NK1 receptor antagonist.[8] Journal of Medicinal Chemistry, 52(10), 3238-3247.[8] Link

-

Girard, T. J., et al. (2010).[9] Piperazinyl-glutamate-pyridines as potent orally bioavailable P2Y12 antagonists for inhibition of platelet aggregation.[9] Bioorganic & Medicinal Chemistry Letters, 20(3), 1004-1007. Link

Sources

- 1. 2-PIPERAZIN-1-YL-SUCCINIC ACID | 70920-57-9 [amp.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijbpas.com [ijbpas.com]

- 6. japsonline.com [japsonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Part II: piperazinyl-glutamate-pyridines as potent orally bioavailable P2Y12 antagonists for inhibition of platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

Literature review on 2-Piperazin-1-ylsuccinic acid synthesis pathways

Executive Summary

Target Molecule: 2-(Piperazin-1-yl)succinic acid CAS: 70920-57-9 Molecular Formula: C₈H₁₄N₂O₄ Class: Non-canonical amino acid / Aspartic acid derivative[1][2][3]

This technical guide details the synthetic pathways for 2-(Piperazin-1-yl)succinic acid , a critical intermediate in the development of peptidomimetics and pharmaceutical scaffolds. Unlike simple amide couplings, the synthesis of this molecule requires the formation of a C–N bond at the α-position of the succinic backbone.

This document prioritizes the Aza-Michael Addition pathway using maleate esters, as it offers superior regioselectivity and prevents the formation of the thermodynamic amide byproduct common when using maleic anhydride. We also review the SN2 Displacement route as a viable alternative for specific stereochemical requirements.

Part 1: Strategic Pathway Analysis

The synthesis of 2-(piperazin-1-yl)succinic acid presents a classic chemoselectivity challenge. The reactants—piperazine and a four-carbon dicarboxylic acid derivative—can react via two distinct mechanisms depending on the electrophile chosen.

The Chemoselectivity "Fork in the Road"

-

Pathway A (The Target): Conjugate Addition (Michael Addition)

-

Electrophile: Dimethyl Maleate or Fumaric Acid Esters.

-

Mechanism: The secondary amine of piperazine attacks the β-carbon of the

-unsaturated ester. -

Result: Formation of the C–N bond, yielding the aspartic acid analog structure.

-

-

Pathway B (The Trap): Acylation [4]

-

Electrophile: Maleic Anhydride.

-

Mechanism: Nucleophilic attack at the carbonyl carbon.

-

Result: Ring opening to form Maleamic Acid (amide linkage), not the succinic acid derivative.

-

Visualization: Reaction Landscape

The following diagram illustrates the divergence in product outcome based on the starting material.

Figure 1: Divergent synthetic pathways. Pathway B (Green) using Dimethyl Maleate is the required route for the target molecule.

Part 2: Detailed Synthetic Protocols

Protocol A: Aza-Michael Addition (Recommended)

This method is preferred for its atom economy, mild conditions, and scalability. It utilizes Dimethyl Maleate as the Michael acceptor.[5]

Mechanism

The reaction proceeds via the nucleophilic attack of the secondary amine of piperazine on the electron-deficient double bond of dimethyl maleate. The resulting enolate is protonated to form the saturated diester, which is subsequently hydrolyzed to the diacid.

Materials

-

Substrate: Dimethyl Maleate (CAS 624-48-6) or Dimethyl Fumarate (CAS 624-49-7).

-

Reagent: Piperazine (Anhydrous). Note: Use 1-Boc-piperazine if mono-substitution is strictly required to avoid bis-addition.

-

Solvent: Methanol (MeOH) or Ethanol (EtOH).

-

Base (Step 2): Sodium Hydroxide (NaOH).[6]

Step-by-Step Methodology

Step 1: Formation of the Diester Intermediate

-

Preparation: Dissolve Piperazine (1.0 eq) in Methanol (10 mL/g).

-

Critical Control: To prevent the formation of N,N'-bis(succinyl)piperazine (where both nitrogens react), use a 2-3 fold excess of piperazine or use 1-Boc-piperazine .

-

-

Addition: Add Dimethyl Maleate (1.0 eq) dropwise to the stirring piperazine solution at 0°C.

-

Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 4–12 hours.

-

Monitoring: Monitor by TLC (EtOAc/Hexane) or LC-MS. The disappearance of the maleate double bond signal in NMR (approx. 6.2 ppm) indicates completion.

-

-

Workup: Evaporate the solvent under reduced pressure. If excess piperazine was used, it can be removed by high-vacuum sublimation or column chromatography (Silica, DCM:MeOH).

Step 2: Hydrolysis to the Free Acid

-

Hydrolysis: Dissolve the crude diester in 2M NaOH (3.0 eq).

-

Reflux: Heat the solution to reflux (100°C) for 2–4 hours.

-

Check: Ensure complete hydrolysis of both methyl ester groups.

-

-

Isolation: Cool to room temperature. Adjust pH to ~5.0–6.0 using 2M HCl.

-

Purification: The product is a zwitterion.[5] Upon reaching the isoelectric point, the product may precipitate. Alternatively, use ion-exchange chromatography (Dowex 50W) to desalt and isolate the pure amino acid.

-

-

Drying: Lyophilize the aqueous fraction to obtain 2-(Piperazin-1-yl)succinic acid as a white solid.

Protocol B: SN2 Displacement (Alternative)

This route uses 2-Bromosuccinic acid and is useful if the starting material is readily available or if specific chiral starting materials (e.g., L-aspartic acid -> L-bromosuccinic acid) are used to attempt stereoretention (with double inversion).

Methodology

-

Dissolution: Dissolve 2-Bromosuccinic acid (1.0 eq) in water. Neutralize with NaOH to pH ~7 to form the disodium salt.

-

Displacement: Add Piperazine (excess, 2-3 eq) to the aqueous solution.

-

Heating: Heat to 60–80°C for 6–12 hours.

-

Workup: Acidify with HBr or HCl. The excess piperazine remains in solution as the salt, while the zwitterionic product can be isolated via ion-exchange resin.

Part 3: Comparison of Methods

| Feature | Aza-Michael Addition (Protocol A) | SN2 Displacement (Protocol B) | Maleic Anhydride Route (Protocol C) |

| Primary Bond | C–N (Alkylation) | C–N (Alkylation) | C–N (Acylation/Amide) |

| Yield | High (75-90%) | Moderate (50-70%) | High (for wrong product) |

| Byproducts | Bis-addition (controllable) | Elimination (Fumaric acid) | Maleamic acid |

| Atom Economy | 100% (Addition) | Lower (Loss of HBr) | High |

| Scalability | Excellent | Good | Excellent |

| Recommendation | Primary Choice | Secondary Choice | Avoid |

Part 4: Characterization & Validation

To validate the synthesis of 2-(Piperazin-1-yl)succinic acid (and ensure it is not the amide), the following analytical signatures must be confirmed.

Proton NMR (¹H-NMR) in D₂O

-

Succinic Backbone: You should observe an ABX system (or similar) for the CH–CH₂ protons of the succinic acid moiety.

-

~3.5–3.8 ppm (1H, dd,

-

~2.4–2.7 ppm (2H, m,

-

~3.5–3.8 ppm (1H, dd,

-

Piperazine Ring: Two multiplets corresponding to the ring protons.

- ~2.8–3.2 ppm (8H, m).

-

Absence of Olefins: No signals in the 6.0–7.0 ppm region (confirms consumption of maleate).

Mass Spectrometry (LC-MS)

-

Molecular Ion:

Da. -

Fragmentation: Loss of COOH groups is common.

Visual Workflow Summary

Figure 2: Operational workflow for the synthesis of the target molecule.

References

-

Aza-Michael Addition to Maleates

-

Synthesis of Aspartic Acid Derivatives

-

Kovács, E., et al. (2025). Methods for syntheses of N-methyl-DL-aspartic acid derivatives. ResearchGate. Link

-

-

Piperazine Reactivity & Mono-substitution

-

Fini, F., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines. Molecules, 25(9), 2266. Link

-

-

Reaction of Amines with Maleic Anhydride (The "Trap")

-

Gürjar, A., et al. (2014). Tandem Michael addition of amines to maleic anhydride and 1,3-prototropic shift. Tetrahedron, 70(26), 5052-5056. Link

-

-

Target Molecule Data

Sources

A Technical Guide to the Stereochemistry and Chirality of 2-Piperazin-1-ylsuccinic Acid

Abstract

The three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a critical determinant of its biological activity. For drug development professionals, a thorough understanding of chirality is not merely an academic exercise but a regulatory and safety imperative. This guide provides an in-depth technical examination of 2-Piperazin-1-ylsuccinic acid, a molecule presenting a single chiral center. We will dissect its stereochemical properties, outline robust methodologies for the separation of its enantiomers, and detail advanced analytical techniques for the determination of absolute configuration. This document is intended to serve as a comprehensive resource for researchers and scientists engaged in the discovery, development, and quality control of chiral pharmaceutical compounds.

Introduction: The Imperative of Chirality in Drug Development

In the pharmaceutical sciences, chirality is a paramount concept. Molecules that are non-superimposable mirror images of each other are known as enantiomers.[1] While possessing identical physical and chemical properties in an achiral environment, enantiomers often exhibit profoundly different pharmacological and toxicological profiles within the chiral environment of the human body.[1][2] This is because biological targets like enzymes and receptors are themselves chiral, leading to stereospecific interactions.[3][4]

The U.S. Food and Drug Administration (FDA) and other global regulatory bodies have established clear policies acknowledging that enantiomers can differ significantly in their effects.[5][6] Consequently, drug developers are required to characterize the stereoisomeric composition of a new drug substance and justify the decision to develop a single enantiomer or a racemic mixture (a 50:50 mixture of enantiomers).[5][7] This technical guide focuses on 2-Piperazin-1-ylsuccinic acid (C₈H₁₄N₂O₄) as a model compound to explore the essential principles and practical workflows for managing chirality in a drug development program.[8]

Structural Analysis of 2-Piperazin-1-ylsuccinic Acid

To understand the stereochemistry of 2-Piperazin-1-ylsuccinic acid, we must first analyze its molecular structure. The molecule consists of a succinic acid backbone substituted at the C2 position with a piperazine ring.

Identification of the Chiral Center: A chiral center, or stereocenter, is typically a carbon atom bonded to four different substituent groups. In 2-Piperazin-1-ylsuccinic acid, the C2 carbon of the succinic acid moiety is attached to:

-

A hydrogen atom (-H)

-

A carboxylic acid group (-COOH)

-

A piperazin-1-yl group

-

A carboxymethyl group (-CH₂-COOH)

Since all four groups are distinct, the C2 carbon is a chiral center. This single stereocenter gives rise to two possible stereoisomers, which are enantiomers of each other:

-

(R)-2-Piperazin-1-ylsuccinic acid

-

(S)-2-Piperazin-1-ylsuccinic acid

These molecules are mirror images and cannot be superimposed on one another, much like a left and right hand.

Sources

- 1. microbenotes.com [microbenotes.com]

- 2. Khan Academy [khanacademy.org]

- 3. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. fda.gov [fda.gov]

- 6. Episode 2: The Great Shift: How the 1990s Redefined Stereochemical Standards – Chiralpedia [chiralpedia.com]

- 7. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

An In-depth Technical Guide to Investigating 2-Piperazin-1-ylsuccinic Acid as a Putative Metabolic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Foreword: Charting Unexplored Metabolic Territories

In the landscape of drug metabolism, the piperazine moiety is a recurring motif, integral to the structure of numerous pharmaceuticals.[1][2][3] Its metabolic fate is a critical determinant of a drug's pharmacokinetic profile, efficacy, and safety. While oxidative and common conjugative pathways of piperazine-containing drugs are well-documented, the full spectrum of their biotransformation may yet hold uncharted territories.[4][5] This guide ventures into one such unexplored area: the potential formation of 2-Piperazin-1-ylsuccinic acid as a metabolic intermediate.

This document is not a retrospective account of established knowledge but a forward-looking proposal and a practical manual for the scientific community. We will lay the groundwork for a scientifically rigorous investigation into this hypothetical metabolite, from its proposed biogenesis to the analytical methodologies required for its detection and characterization. As senior application scientists, our goal is to equip you with the rationale and the tools to explore this novel metabolic pathway, thereby potentially uncovering new facets of drug metabolism with implications for drug design and development.

I. The Metabolic Crossroads: A Hypothesis for the Formation of 2-Piperazin-1-ylsuccinic Acid

The journey of a xenobiotic through the body is a complex series of biochemical transformations aimed at detoxification and elimination. These transformations are broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.[6][7] We hypothesize that 2-Piperazin-1-ylsuccinic acid arises from a sequence of these reactions acting upon a parent drug containing a piperazine ring.

Phase I: The Prelude of Functionalization

The initial step in the metabolism of many piperazine-containing drugs is oxidation, primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver.[4][8] Key isoforms involved in the metabolism of various piperazine derivatives include CYP1A2, CYP2D6, and CYP3A4.[5][9] This oxidative process can lead to several modifications of the piperazine ring, including N-dealkylation and hydroxylation, which introduce or expose functional groups necessary for subsequent conjugation.[4][10]

Phase II: The Succinylation Conjugation Postulate

Phase II reactions involve the covalent linkage of an endogenous molecule to the drug or its Phase I metabolite, significantly increasing its water solubility and facilitating its excretion.[7] While glucuronidation and sulfation are the most common conjugation pathways, the vast array of endogenous molecules in the cellular environment allows for other possibilities.[6]

We propose the existence of a succinylation pathway, where succinic acid, a key intermediate in the tricarboxylic acid (TCA) cycle and thus readily available in the mitochondria, is conjugated to a piperazine-containing metabolite.[11][12] The formation of 2-Piperazin-1-ylsuccinic acid would likely occur through the enzymatic activity of a yet-to-be-identified transferase, which would catalyze the addition of succinate to one of the nitrogen atoms of the piperazine ring of a Phase I metabolite.

The proposed metabolic pathway is depicted in the following diagram:

II. The Investigator's Toolkit: Methodologies for Detection and Characterization

The validation of our hypothesis hinges on the successful detection and structural elucidation of 2-Piperazin-1-ylsuccinic acid in biological matrices. This requires a multi-faceted analytical approach, underpinned by the synthesis of an authentic analytical standard.

A. Chemical Synthesis of the Analytical Standard

The unambiguous identification and quantification of a metabolite necessitates the availability of a pure analytical standard. The synthesis of 2-Piperazin-1-ylsuccinic acid can be approached through several synthetic routes. One plausible method involves the direct acylation of piperazine with a derivative of succinic acid, a concept supported by the synthesis of related compounds like 4-succinamoyl piperazine-2,6-dione.[13]

A generalized synthetic workflow is presented below:

B. In Vitro Metabolism Studies: The First Line of Inquiry

In vitro metabolism studies using liver microsomes are a cornerstone of drug metabolism research, providing a controlled environment to identify metabolic pathways.[14][15]

Experimental Protocol: Incubation with Liver Microsomes

-

Preparation: Prepare an incubation mixture containing the parent piperazine-containing drug, liver microsomes (human, rat, or other species of interest), and an NADPH-generating system in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Incubation: Incubate the mixture at 37°C for a defined period (e.g., 0, 15, 30, 60 minutes).

-

Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) to precipitate the proteins.

-

Sample Preparation: Centrifuge the mixture to pellet the precipitated proteins. Collect the supernatant for analysis.

-

Analysis: Analyze the supernatant using high-performance liquid chromatography coupled with mass spectrometry (LC-MS).

C. Analytical Detection and Structural Elucidation

The identification and characterization of the putative metabolite require sophisticated analytical techniques.

1. Liquid Chromatography-Mass Spectrometry (LC-MS): The Workhorse of Metabolite Identification

LC-MS is the premier tool for detecting and quantifying drug metabolites in complex biological matrices.[16][17][18]

-

Chromatographic Separation: A reversed-phase C18 column is typically used for the separation of piperazine derivatives.[17] The mobile phase usually consists of a gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Mass Spectrometric Detection: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) can be used.

-

Multiple Reaction Monitoring (MRM): On a triple quadrupole instrument, specific precursor-to-product ion transitions for the parent drug and the hypothesized 2-Piperazin-1-ylsuccinic acid can be monitored for sensitive and specific quantification.[17]

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides accurate mass measurements, which can be used to determine the elemental composition of the metabolite, confirming the addition of a succinate moiety.[19][20] Fragmentation patterns (MS/MS spectra) will be crucial for structural elucidation.[20]

-

Table 1: Hypothetical Mass Spectrometric Data for 2-Piperazin-1-ylsuccinic acid

| Parameter | Expected Value | Rationale |

| Molecular Formula | C8H14N2O4 | Based on the structure of 2-Piperazin-1-ylsuccinic acid.[21] |

| Monoisotopic Mass | 202.0954 u | Calculated from the molecular formula. |

| Precursor Ion [M+H]+ | m/z 203.1027 | Protonated molecule. |

| Key Fragment Ions | m/z 117.0582, 87.0560 | Hypothetical fragments corresponding to the loss of the piperazine ring and the succinic acid moiety, respectively. |

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation

Once the metabolite is isolated and purified, NMR spectroscopy provides definitive structural information.[22][23][24][25]

-

¹H NMR: Will show the characteristic signals for the protons on the piperazine and succinate moieties. The coupling patterns will help to establish the connectivity.

-

¹³C NMR: Will confirm the number and types of carbon atoms in the molecule.

-

2D NMR (e.g., COSY, HSQC, HMBC): These experiments will be essential to unambiguously assign all proton and carbon signals and to confirm the point of attachment of the succinic acid to the piperazine ring.

III. Implications and Future Directions

The confirmation of 2-Piperazin-1-ylsuccinic acid as a metabolic intermediate would have several important implications for the field of drug development:

-

Novel Metabolic Pathway: It would represent a novel, albeit likely minor, metabolic pathway for piperazine-containing drugs.

-

Pharmacokinetic Variability: The efficiency of this pathway could contribute to inter-individual variability in drug response.

-

Drug-Drug Interactions: The enzymes involved in this pathway could be subject to induction or inhibition by co-administered drugs.

-

Drug Design: A deeper understanding of all potential metabolic pathways can inform the design of new drug candidates with improved metabolic stability and safety profiles.

This guide provides a comprehensive framework for investigating the existence and significance of 2-Piperazin-1-ylsuccinic acid as a metabolic intermediate. The methodologies outlined herein are robust and well-established in the field of drug metabolism. We encourage the scientific community to embark on this exploratory journey, as the findings could significantly enhance our understanding of the biotransformation of a widely used pharmaceutical scaffold.

IV. References

-

Piperazine. In: Wikipedia. ; 2023. Accessed March 7, 2026. [Link]

-

Phase II (Conjugation) Reactions. Accessed March 7, 2026. [Link]

-

Staack RF, Maurer HH. Cytochrome P450 dependent metabolism of the new designer drug 1-(3-trifluoromethylphenyl)piperazine (TFMPP). In vivo studies in Wistar and Dark Agouti rats as well as in vitro studies in human liver microsomes. Biochem Pharmacol. 2004;67(2):235-244.

-

Caldwell J. Conjugation reactions in foreign-compound metabolism: definition, consequences, and species variations. Drug Metab Rev. 1982;13(5):745-777.

-

Clinical Insights into Drug Metabolism and Detoxification Pathways. Longdom Publishing; 2024. Accessed March 7, 2026. [Link]

-

Drug Metabolism: Unlocking the Mysteries of Drug Transformation within the Body. Accessed March 7, 2026. [Link]

-

How is piperazine metabolized in the body? Biosynce. Published December 18, 2025. Accessed March 7, 2026. [Link]

-

Video: Phase II Conjugation Reactions: Overview. JoVE. Published February 12, 2025. Accessed March 7, 2026. [Link]

-

Staack RF, Maurer HH. Cytochrome P450 dependent metabolism of the new designer drug 1-(3-trifluoromethylphenyl)piperazine (TFMPP). In vivo studies in Wistar and Dark Agouti rats as well as in vitro studies in human liver microsomes. Biochem Pharmacol. 2004;67(2):235-244.

-

Wójcikowski J, Pichard-Garcia L, Maurel P, Daniel W. The metabolism of the piperazine-type phenothiazine neuroleptic perazine by the human cytochrome P-450 isoenzymes. Eur Neuropsychopharmacol. 2004;14(3):199-208.

-

Giemza-Kocoń R, Skibiński R, Komsta Ł. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. J Clin Med. 2022;11(6):1738.

-

Giemza-Kocoń R, Skibiński R, Zgórzyńska E, Komsta Ł. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. J Clin Med. 2021;10(24):5813.

-

Di Capua A, Stilo F, Amodio R, et al. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. J Pharm Biomed Anal. 2024;248:116202.

-

Staack RF, Fritschi G, Maurer HH. In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step. Xenobiotica. 2004;34(2):179-191.

-

Dal Piaz V, Giofrè SV, Sticozzi C, et al. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals (Basel). 2023;16(8):1145.

-

Pharmacologically active compounds containing a piperazine ring. ResearchGate. Accessed March 7, 2026. [Link]

-

Kumar V, Singh P, Kaur K, et al. Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Der Pharma Chemica. 2015;7(1):159-173.

-

Antia U, O'Shea D, Jacob P 3rd, et al. Metabolic interactions with piperazine-based 'party pill' drugs. Drug Test Anal. 2009;1(7):339-345.

-

Faizan FA, Kumar R, Mazumder A, et al. The medicinal chemistry of piperazines: A review. Arch Pharm (Weinheim). 2022;355(11):e2200227.

-

Ciesielski P, Biziuk M, Błajet-Kosicka A, et al. Determination of piperazine derivatives in “Legal Highs”. Probl Forensic Sci. 2012;90:133-145.

-

Di Capua A, Stilo F, Amodio R, et al. Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org. 2023.

-

Giemza-Kocoń R, Skibiński R, Zgórzyńska E, Komsta Ł. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. J Clin Med. 2021;10(24):5813.

-

Wodtke R, Steinberg J, Köckerling M, et al. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Adv. 2018;8(73):42013-42025.

-

Yilmaz F, Parlak C, Kolok O, et al. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. 2020;65(1):71-79.

-

Al-Zoubi H, Al-Ghorbani M, Al-Adhaileh MH, et al. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Sci Rep. 2024;14(1):2971.

-

Stewart CD, White NG, Barrow RA, Reekie TA. Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. 2020.

-

Wodtke R, Kuchar M, Knieß T, et al. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules. 2022;27(19):6584.

-

Al-Majdoub ZM, Al-Harbi NO, Al-Ghorbani M, et al. Piperazine ring toxicity in three novel anti-breast cancer drugs: an in silico and in vitro metabolic bioactivation approach using olaparib as a case study. Naunyn Schmiedebergs Arch Pharmacol. 2023;396(5):941-952.

-

Yu PB, Deng DY, Lai CS, et al. Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). Front Pharmacol. 2019;10:398.

-

Analytical methods for the screening and determination of designer piperazines in oral fluid. ResearchGate. Accessed March 7, 2026. [Link]

-

Dias da Silva D, Carmo H, Remião F, et al. Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models. Toxicol Lett. 2015;237(1):39-47.

-

Al-Neaimy UI, Saeed ZF, Shehab SM. A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. 2022;1(3):1-9.

-

Succinic acid. In: Wikipedia. ; 2024. Accessed March 7, 2026. [Link]

-

MRL - Piperazine Summary Report (3). European Medicines Agency. Published 2012. Accessed March 7, 2026. [Link]

-

Jiang M, Ma J, Wu M, et al. Biosynthetic Pathway and Metabolic Engineering of Succinic Acid. Front Bioeng Biotechnol. 2022;10:845579.

-

Rawoof SA, Kumar P, Sankaranarayanan M, et al. Hydrolysis of lignocellulose to succinic acid: a review of treatment methods and succinic acid applications. Bioresour Bioprocess. 2022;9(1):1.

-

Succinic Acid - Metabolic Analysis Markers (Urine). Lab Tests Explained. Accessed March 7, 2026. [Link]

-

Wang Y, Wang Y, Wang Y, et al. Succinic Acid Improves the Metabolism of High-Fat Diet-Induced Mice and Promotes White Adipose Browning. Int J Mol Sci. 2023;24(22):16124.

-

Juškėnaitė R, Šačkus A, Stumbrevičiūtė Z, et al. Synthesis and properties of some new 4-succinamoyl piperazine-2,6-dione derivatives. Chemija. 2007;18(1):39-43.

-

Bueding E. The effect of piperazine on succinate production by Ascaris lumbricoides. Br J Pharmacol Chemother. 1959;14(4):497-500.

Sources

- 1. Piperazine - Wikipedia [en.wikipedia.org]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. biosynce.com [biosynce.com]

- 5. storkapp.me [storkapp.me]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. Video: Phase II Conjugation Reactions: Overview [jove.com]

- 8. Cytochrome P450 dependent metabolism of the new designer drug 1-(3-trifluoromethylphenyl)piperazine (TFMPP). In vivo studies in Wistar and Dark Agouti rats as well as in vitro studies in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ovid.com [ovid.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Succinic acid - Wikipedia [en.wikipedia.org]

- 12. Frontiers | Biosynthetic Pathway and Metabolic Engineering of Succinic Acid [frontiersin.org]

- 13. gs.elaba.lt [gs.elaba.lt]

- 14. Piperazine ring toxicity in three novel anti-breast cancer drugs: an in silico and in vitro metabolic bioactivation approach using olaparib as a case study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP) [frontiersin.org]

- 16. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. preprints.org [preprints.org]

- 21. chemscene.com [chemscene.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]

- 24. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

Technical Guide: Zwitterionic Characteristics of 2-Piperazin-1-ylsuccinic Acid

Executive Summary

2-Piperazin-1-ylsuccinic acid (CAS: 70920-57-9) represents a distinct class of heterocycle-functionalized dicarboxylic acids.[1] Structurally, it consists of a succinic acid backbone with a piperazine moiety attached at the

This guide provides a comprehensive technical analysis of its physicochemical behavior, focusing on its ionization states (speciation), theoretical pKa modeling, and utility in drug development as a pH-responsive linker and solubility enhancer.

Molecular Architecture & Physicochemical Profile[2][3]

The molecule can be viewed as a structural hybrid of aspartic acid and piperazine . Unlike standard amino acids where the amine is primary, the

Structural Specifications

| Parameter | Detail |

| IUPAC Name | 2-(Piperazin-1-yl)butanedioic acid |

| CAS Number | 70920-57-9 |

| Molecular Formula | |

| Molecular Weight | 202.21 g/mol |

| Chirality | Contains one chiral center at C2 of the succinic backbone.[1] |

| H-Bond Donors | 3 (2 COOH, 1 NH) |

| H-Bond Acceptors | 5 (4 carboxyl oxygens, 2 piperazine nitrogens) |

Functional Group Analysis

The zwitterionic nature arises from the interplay between four ionizable groups:

-

-Carboxylic Acid (

-

-Carboxylic Acid (

-

Piperazine

(Proximal): Tertiary amine attached to the succinic backbone. Its basicity is attenuated by the adjacent carbonyls. -

Piperazine

(Distal): Secondary amine.[2] Retains high basicity, serving as the primary proton acceptor at physiological pH.

Zwitterionic Dynamics & Speciation

Understanding the ionization state is critical for predicting solubility and membrane permeability.

Theoretical pKa Assignment

Based on structure-activity relationships (SAR) of analogous piperazine-carboxylic acid conjugates (e.g., Cetirizine intermediates, Aspartic acid), the estimated pKa values are:

-

(COOH

-

(COOH

-

(Piperazine

-

(Piperazine

Isoelectric Point (pI) Calculation

The isoelectric point (pI) occurs when the net charge is zero. For this tetra-protic system, the neutral zwitterion exists primarily between the deprotonation of the carboxyls and the protonation of the distal amine.

Estimated pI Range:4.5 – 5.0

Speciation Logic Diagram

The following diagram illustrates the stepwise protonation/deprotonation pathway, defining the pH windows for cationic, zwitterionic, and anionic forms.

Figure 1: Theoretical protonation cascade of 2-Piperazin-1-ylsuccinic acid demonstrating the pH-dependent charge shift.

Synthesis & Purification Protocol

Note: This protocol describes the "Atom Economy" route via Michael Addition, preferred for high purity and yield.

Reaction Mechanism

The synthesis exploits the nucleophilic attack of piperazine on the electron-deficient double bond of maleic acid (or maleic anhydride followed by hydrolysis).

Reaction: Maleic Acid + Piperazine

Step-by-Step Methodology

-

Reagent Preparation: Dissolve 1.0 eq of Maleic Acid in water (solvent of choice for zwitterionic products).

-

Nucleophile Addition: Add 3.0 eq of Piperazine (excess prevents polymerization/cross-linking).

-

Reflux: Heat to 90°C for 4–6 hours. The reaction is driven by the relief of ring strain (if using anhydride) or simple conjugate addition.

-

Isolation (Critical Step):

-

The product is highly polar/zwitterionic.

-

Acidification: Adjust pH to the pI (~4.8) using concentrated HCl.

-

Crystallization: Add Ethanol or Acetone to induce precipitation of the zwitterion.

-

Filtration: Collect the white precipitate.

-

-

Purification: Recrystallize from water/ethanol (1:3 ratio) to remove excess piperazine.

Applications in Drug Development[2][4][5][6]

pH-Responsive Linkers

The molecule's two carboxylic acid groups allow it to act as a bifunctional linker in Antibody-Drug Conjugates (ADCs) or PROTACs.

-

Mechanism: The

-nitrogen destabilizes the adjacent ester bond at low pH (lysosomal conditions), facilitating drug release.

Solubility Enhancement

Incorporating the piperazinyl-succinic moiety into hydrophobic drug scaffolds ("scaffold hopping") significantly lowers LogP.

-

Benefit: The distal secondary amine (

) remains protonated at physiological pH (7.4), providing a solubilizing cationic charge without disrupting the core pharmacophore.

Buffer Systems

Due to its multiple pKa values spanning the range of 4–10, it can serve as a non-toxic buffering agent for biological assays, particularly in the pH 4.5–5.5 range (lysosomal enzymes) and pH 9.0–10.0.

Experimental Validation: Potentiometric Titration

To empirically determine the exact zwitterionic range, the following titration protocol is the gold standard.

Workflow Diagram

Figure 2: Potentiometric titration workflow for precise pKa determination.

Data Analysis

-

First Inflection Point: Corresponds to neutralization of excess HCl.

-

Buffer Regions: Flat regions of the curve indicate pKa values.

-

Calculation: Use the Henderson-Hasselbalch equation iteratively or software like Hyperquad to resolve overlapping pKa values (specifically

and

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4837, Piperazine (Structural Analog). Retrieved from [Link]

-

MDPI. (2020). Synthetic Approaches to Piperazine-Containing Drugs.[3][4][5][6][7] Molecules.[1][3][8][2][4][5][9][7][10][11] Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. gs.elaba.lt [gs.elaba.lt]

- 7. mdpi.com [mdpi.com]

- 8. Piperazine - Wikipedia [en.wikipedia.org]

- 9. scbt.com [scbt.com]

- 10. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. eurekaselect.com [eurekaselect.com]

Methodological & Application

Application Note: Step-by-Step Synthesis Protocol for 2-Piperazin-1-ylsuccinic Acid

Target Compound: 2-Piperazin-1-ylsuccinic acid (CAS: 70920-57-9) Methodology: Aqueous Aza-Michael Addition Application: Building block for medicinal chemistry, peptidomimetics, and targeted drug discovery.

Mechanistic Rationale & Experimental Design

The synthesis of 2-piperazin-1-ylsuccinic acid is achieved via an aza-Michael addition between piperazine and maleic acid. Maleic acid, an

Causality in Reaction Design:

Because piperazine contains two secondary amines, it can act as a bis-nucleophile, leading to the unwanted double-addition byproduct, 1,4-bis(1,2-dicarboxyethyl)piperazine. To thermodynamically and kinetically favor the mono-alkylated product, a significant molar excess (3.0 eq) of piperazine is utilized . Furthermore, the inherent basicity of piperazine (

Reaction Pathway Visualization

Workflow for the synthesis of 2-Piperazin-1-ylsuccinic acid via aza-Michael addition.

Reagents and Equipment

Table 1: Quantitative Reagent Summary

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

| Piperazine (anhydrous) | 86.14 | 3.0 | 25.8 g | Nucleophile / Base |

| Maleic Acid | 116.07 | 1.0 | 11.6 g | Michael Acceptor |

| Deionized Water | 18.02 | - | 100 mL | Primary Solvent |

| Ethanol (Absolute) | 46.07 | - | 50 mL | Co-solvent / Wash |

| Dowex® 50WX8 (H+ form) | N/A | - | 150 g | Purification Resin |

Equipment required: 250 mL round-bottom flask, reflux condenser, magnetic stirrer with heating mantle, rotary evaporator, and a glass chromatography column.

Step-by-Step Experimental Protocol

Phase 1: Reaction Assembly

-

Amine Solubilization: Add 25.8 g (0.30 mol) of anhydrous piperazine to a 250 mL round-bottom flask containing 100 mL of deionized water. Stir at room temperature until complete dissolution is achieved.

-

Acceptor Addition: Slowly add 11.6 g (0.10 mol) of maleic acid to the stirring piperazine solution in small portions over 15 minutes.

-

Critical Insight: The addition is exothermic due to the acid-base neutralization. Maintain the internal temperature below 40 °C during addition using a water bath to prevent premature, uncontrolled polymerization or degradation.

-

Phase 2: Aza-Michael Addition

-

Reflux: Equip the flask with a reflux condenser. Heat the reaction mixture to a gentle reflux (85–90 °C internal temperature) while stirring continuously for 4 hours.

-

Monitoring: Extract a 50

L aliquot, dilute in 1 mL of water, and analyze via LC-MS to confirm the disappearance of the maleic acid peak and the formation of the target mass (

Phase 3: Isolation and Purification

-

Solvent Removal: Cool the reaction mixture to room temperature. Transfer to a rotary evaporator and concentrate the solution under reduced pressure (at 60 °C) to yield a viscous, pale-yellow syrup containing the crude product and unreacted piperazine.

-

Ion-Exchange Chromatography:

-

Dissolve the crude syrup in 50 mL of deionized water.

-

Load the solution onto a column packed with Dowex® 50WX8 strongly acidic cation exchange resin (pre-washed with water).

-

Wash the column with 3 column volumes (CV) of deionized water to elute unreacted maleic acid (if any) and anionic impurities.

-

Elute the target zwitterionic 2-piperazin-1-ylsuccinic acid using a 5% aqueous ammonia solution.

-

-

Final Recovery: Collect the ninhydrin-positive fractions. Concentrate under reduced pressure. To induce crystallization, add 50 mL of absolute ethanol to the concentrated aqueous residue, chill to 4 °C overnight, and filter the resulting white crystalline solid. Dry under vacuum at 50 °C for 12 hours.

Analytical Validation

To ensure the trustworthiness of the synthesized batch, validate the structural integrity against the parameters listed below.

Table 2: Expected Analytical Data

| Technique | Target Parameter | Expected Result / Signal |

| Succinic CH | ||

| Succinic CH | ||

| Piperazine CH | ||

| Carboxyl C=O | ||

| Aliphatic C | ||

| LC-MS (ESI+) | [M+H] | |

| HPLC (UV 210 nm) | Purity | > 98% (Gradient: Water/MeCN with 0.1% TFA) |

Troubleshooting Guide

Table 3: Common Experimental Issues and Mechanistic Solutions

| Observation / Issue | Mechanistic Cause | Corrective Action |